molecular formula C10H9ClO2S2 B2889821 4-(4-Chlorophenyl)sulfanyl-2,3-dihydrothiophene 1,1-dioxide CAS No. 339023-41-5

4-(4-Chlorophenyl)sulfanyl-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B2889821
CAS No.: 339023-41-5
M. Wt: 260.75
InChI Key: FOLRTILTCBCOTR-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)sulfanyl-2,3-dihydrothiophene 1,1-dioxide” is a chemical compound with the molecular formula C10H9ClO2S2 . It has an average mass of 260.760 Da and a monoisotopic mass of 259.973236 Da .

Scientific Research Applications

Chemiluminescence and Synthesis

The study by Watanabe et al. (2010) explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence. Sulfanyl-substituted dioxetanes, upon oxidation, afford sulfinyl- and sulfonyl-substituted dioxetanes, with chemiluminescence observed upon decomposition, indicating potential applications in analytical chemistry for detection and measurement purposes (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Molecular Structure and Reactivity

Nakayama et al. (2003) investigated the regio- and stereo-chemistry of molecular bromine addition to S-oxidized derivatives of thiophenes, finding exclusive 1,4-cis-additions. This specificity in chemical reactivity highlights the potential for precise molecular modifications in synthetic chemistry applications (Nakayama, Furuya, Ishii, Sakamoto, Otani, & Sugihara, 2003).

Applications in Environmental Remediation

A study by Guo et al. (2017) on in-situ sulfur-doped carbon as a metal-free catalyst for persulfate activated oxidation of aqueous organics, including 4-chlorophenol, demonstrates the compound's potential in environmental remediation. The sulfur doping and removal of acidic functional groups at high temperatures significantly enhance the catalytic activity, suggesting applications in wastewater treatment and pollution control (Guo, Zeng, Li, Huang, & Cui, 2017).

Corrosion Inhibition

Lagrenée et al. (2002) explored the corrosion inhibition efficiency of thiophene derivatives on mild steel in acidic media. Their findings highlight the compound's significant potential as a corrosion inhibitor, offering a protective measure for metals in industrial applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Functionalization for Dye and Metal Removal

Chen et al. (2016) discussed the functionalization of 4-aminothiophenol and 3-aminopropyltriethoxysilane with graphene oxide for potential dye and copper removal. This research indicates the compound's utility in enhancing sorption efficiencies, crucial for water purification and treatment technologies (Chen, Zhang, Yang, & Wang, 2016).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2,3-dihydrothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2S2/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLRTILTCBCOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C=C1SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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